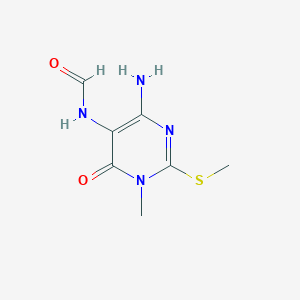
Tetrasodium N,N'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(N-(carboxylatomethyl)aminoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium N,N’-(3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(N-(carboxylatomethyl)aminoacetate) is a complex organic compound with a unique structure that includes a biphenyl core substituted with methoxy groups and carboxylate functionalities. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium N,N’-(3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(N-(carboxylatomethyl)aminoacetate) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of two benzene rings. This can be achieved using a palladium-catalyzed Suzuki coupling reaction.
Introduction of Methoxy Groups: The methoxy groups are introduced through a methylation reaction using methanol and a suitable catalyst.
Functionalization with Carboxylate Groups: The carboxylate groups are introduced through a carboxylation reaction, often using carbon dioxide and a base.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Catalytic Coupling: Using palladium catalysts for efficient coupling of benzene rings.
Controlled Methylation: Ensuring precise introduction of methoxy groups to avoid over-methylation.
Carboxylation: Utilizing high-pressure carbon dioxide reactors for effective carboxylation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxylate groups, converting them to alcohols.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition metal complexes.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Bioconjugation: Utilized in the conjugation of biomolecules for imaging and therapeutic applications.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.
Diagnostic Agents: Used in the development of diagnostic agents for imaging techniques.
Industry
Polymer Production: Incorporated into polymers to enhance their properties.
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Tetrasodium N,N’-(3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(N-(carboxylatomethyl)aminoacetate) involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core allows for π-π stacking interactions, while the carboxylate groups facilitate binding to metal ions and other positively charged species. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzidine: An aromatic amine with a similar biphenyl structure but lacks the methoxy and carboxylate groups.
3,3’-Dimethoxybenzidine: Similar structure but with amino groups instead of carboxylate groups.
4,4’-Diamino-3,3’-dimethoxybiphenyl: Contains amino groups and methoxy groups but lacks carboxylate functionalities.
Uniqueness
Tetrasodium N,N’-(3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(N-(carboxylatomethyl)aminoacetate) is unique due to its combination of methoxy and carboxylate groups, which provide distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
60683-89-8 |
|---|---|
Molekularformel |
C22H20N2Na4O10 |
Molekulargewicht |
564.4 g/mol |
IUPAC-Name |
tetrasodium;2-[4-[4-[bis(carboxylatomethyl)amino]-3-methoxyphenyl]-N-(carboxylatomethyl)-2-methoxyanilino]acetate |
InChI |
InChI=1S/C22H24N2O10.4Na/c1-33-17-7-13(3-5-15(17)23(9-19(25)26)10-20(27)28)14-4-6-16(18(8-14)34-2)24(11-21(29)30)12-22(31)32;;;;/h3-8H,9-12H2,1-2H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
BOHVLWDAGLGYQM-UHFFFAOYSA-J |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N(CC(=O)[O-])CC(=O)[O-])OC)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)











![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)
